molecular formula C28H21N5O2 B12445945 4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide

4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide

Cat. No.: B12445945
M. Wt: 459.5 g/mol
InChI Key: LQUPGYZNRMALJO-UHFFFAOYSA-N
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Description

4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide is a complex organic compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic N-heterocycles known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-(4-carbamoylphenyl)phthalazin-1(2H)-one with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-carboxyphenyl)phthalazin-1(2H)-one
  • 4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino-N-phenylbenzamide

Uniqueness

4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide is unique due to its specific structural features and the presence of functional groups that confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H21N5O2

Molecular Weight

459.5 g/mol

IUPAC Name

4-[4-[4-(phenylcarbamoyl)anilino]phthalazin-1-yl]benzamide

InChI

InChI=1S/C28H21N5O2/c29-26(34)19-12-10-18(11-13-19)25-23-8-4-5-9-24(23)27(33-32-25)30-22-16-14-20(15-17-22)28(35)31-21-6-2-1-3-7-21/h1-17H,(H2,29,34)(H,30,33)(H,31,35)

InChI Key

LQUPGYZNRMALJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)C(=O)N

Origin of Product

United States

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